
AZD8186
説明
Significance of the Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway in Oncogenesis
The PI3K signaling pathway is a critical intracellular network that plays a fundamental role in regulating numerous cellular processes essential for normal cell function, including cell survival, proliferation, differentiation, and metabolism. nih.govamegroups.orgmdpi.comspandidos-publications.com It acts as a key signal transduction system, linking various growth factors, cytokines, and oncogenes to downstream effectors. nih.govamegroups.org
In the context of cancer, the PI3K pathway is perhaps the most commonly activated signaling pathway. nih.gov Its dysregulation contributes significantly to the hallmarks of cancer, such as increased cell proliferation, survival, motility, and angiogenesis. nih.govamegroups.org Activation of the pathway often occurs through genomic aberrations, including gene amplification, deletion or loss-of-function mutations in inhibitory proteins like PTEN, or activating mutations in key components such as EGFR, HER2, and PIK3CA. mdpi.comspandidos-publications.com This aberrant activation drives tumor cell growth and survival and is closely associated with tumor invasion, metastasis, and resistance to various antineoplastic agents and radiotherapy. amegroups.orgmdpi.comspandidos-publications.comwikipedia.org
The core of the PI3K pathway involves the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K enzymes. amegroups.orgmdpi.com PIP3 then serves as a docking site for proteins containing pleckstrin-homology (PH) domains, including the key downstream kinase AKT (also known as protein kinase B). amegroups.orgmdpi.com Activated AKT subsequently phosphorylates a wide range of downstream targets, influencing processes like glucose uptake, lipid synthesis, and protein synthesis, all of which support cancer cell proliferation and survival. amegroups.org The tumor suppressor PTEN acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby limiting AKT activation. nih.govwikipedia.org Loss of PTEN function is a frequent event in many cancers and leads to upregulated PI3K/AKT signaling. wikipedia.orgnih.gov
Role of PI3K Isoforms (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) in Cellular Pathologies
Class I PI3Ks, the most frequently implicated class in cancer development, consist of a regulatory subunit and one of four catalytic subunits: p110α, p110β, p110δ (Class 1A), and p110γ (Class 1B). mdpi.com These isoforms exhibit distinct expression patterns and roles in cellular physiology and pathology.
PI3Kα (p110α): This isoform is widely expressed in most normal tissues. mdpi.com Activating mutations in the gene encoding PI3Kα (PIK3CA) are among the most common genomic abnormalities in various cancers, particularly in solid tumors like breast cancer, leading to constitutive pathway activation and increased tumor growth and metastasis. wikipedia.orgwikipedia.orgnih.gov
PI3Kβ (p110β): Similar to PI3Kα, PI3Kβ is also ubiquitously expressed. mdpi.com It plays a key role in driving tumor progression, particularly in cancers with PTEN inactivation or loss, where it appears to be the main isoform mediating enhanced PI3K activity. nih.govnih.govaacrjournals.org
PI3Kδ (p110δ): This isoform shows a more restricted expression pattern, primarily found in cells of hematopoietic origin. aacrjournals.orgonclive.comtargetedonc.com Due to its enriched expression in immune cells, PI3Kδ is an attractive target for inhibiting B-cell malignancies and modulating the tumor microenvironment. onclive.comtargetedonc.com It is involved in immune cell functions such as activation, proliferation, and chemotaxis. targetedonc.com
PI3Kγ (p110γ): Like PI3Kδ, PI3Kγ is also preferentially expressed in cells of the immune system. targetedonc.com It can be activated by G-protein coupled receptors (GPCRs) and plays a role in inflammatory processes and the tumor microenvironment, influencing immune cell recruitment and function. nih.govnih.govtargetedonc.comabcam.com
While PI3Kα and PI3Kβ are broadly expressed, PI3Kδ and PI3Kγ are largely associated with the regulation of immune cells. nih.govtargetedonc.com Understanding the specific roles of these isoforms is crucial for developing targeted therapies that can selectively inhibit the isoforms driving cancer progression while potentially minimizing off-target effects on normal tissues. nih.govonclive.com
Overview of AZD8186 as a Selective PI3Kβ/δ Inhibitor in Preclinical and Clinical Investigations
This compound is a small molecule that has been investigated as a potent and selective inhibitor targeting the PI3Kβ and PI3Kδ isoforms. nih.govaacrjournals.orgguidetopharmacology.orgmdpi.com This selectivity profile is particularly relevant in oncology, as it aims to target PI3K activity that is often critical in certain cancer subtypes, such as those with PTEN deficiency, while potentially sparing activity mediated by other isoforms like PI3Kα, which can be associated with metabolic side effects. nih.govonclive.com
Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity, particularly in models characterized by PTEN deficiency. nih.govaacrjournals.orgmdpi.comascopubs.org In biochemical assays, this compound potently inhibits PI3Kβ and PI3Kδ with selectivity over PI3Kα and PI3Kγ. aacrjournals.orgcam.ac.uk
Data from in vitro studies show that this compound can inhibit the growth of a range of cancer cell lines, with sensitivity being associated with inhibition of the AKT pathway. aacrjournals.orgaacrjournals.org Cells sensitive to this compound are enriched for, but not exclusively associated with, PTEN deficiency. aacrjournals.orgaacrjournals.org For example, in the PTEN-null MDA-MB-468 breast cancer cell line, this compound inhibited PI3Kβ-dependent activation of pAKT (Ser473) with an IC50 value of 3 nmol/L. aacrjournals.orgaacrjournals.org In JEKO cells stimulated with IgM, this compound inhibited PI3Kδ-mediated phosphorylation of pAKT (Ser473) with an IC50 value of 17 nmol/L. aacrjournals.orgaacrjournals.org The compound showed lower potency in a PIK3CA-mutant cell line (BT474c), consistent with its selectivity for PI3Kβ over PI3Kα. aacrjournals.orgaacrjournals.org
In vivo studies using tumor models, including PTEN-deficient breast and prostate tumors, have shown that this compound can inhibit PI3K pathway biomarkers and suppress tumor growth. aacrjournals.orgmdpi.comaacrjournals.org The anti-tumor activity was observed with intermittent exposure to this compound, and increased tumor control was achieved when combined with agents like docetaxel or abiraterone acetate, which are commonly used in treating advanced breast and prostate cancers. aacrjournals.orgmdpi.comascopubs.org
Based on promising preclinical findings, this compound has advanced into clinical investigations. A phase I open-label, multicenter study (NCT01884285) evaluated this compound in patients with advanced solid tumors, including castrate-resistant prostate cancer (CRPC), squamous non-small cell lung cancer (sqNSCLC), triple-negative breast cancer (TNBC), and other solid malignancies with known PTEN deficiency or PIK3CB mutation/amplification. nih.govascopubs.orgaacrjournals.orgnih.govaacrjournals.org The study assessed this compound as monotherapy and in combination with abiraterone acetate or vistusertib (a dual mTORC1/2 inhibitor). nih.govascopubs.orgaacrjournals.orgnih.govaacrjournals.org
Preliminary evidence of anti-tumor activity was observed in this phase I study, both by imaging and, in prostate cancer, by PSA reduction. nih.govaacrjournals.orgnih.govaacrjournals.org Confirmed partial responses were reported in a CRPC patient treated in combination with vistusertib and in a PTEN-deficient colorectal cancer patient receiving monotherapy. ascopubs.org
These preclinical and clinical investigations highlight this compound's potential as a targeted therapy for cancers dependent on PI3Kβ and PI3Kδ signaling, particularly in the context of PTEN loss or PIK3CB mutations. Further research is warranted to identify patient populations most likely to benefit from this compound and to explore its role in combination therapies. nih.govaacrjournals.orgnih.govaacrjournals.orgoup.com
Preclinical this compound Activity (In Vitro)
Cell Line | PTEN Status | PIK3CA Mutation | Target Inhibition (pAKT Ser473 IC50) | Proliferation Inhibition (GI50) |
MDA-MB-468 | Null | Wild-type | 3 nmol/L (PI3Kβ-dependent) | 65 nmol/L |
JEKO (IgM-stim) | - | - | 17 nmol/L (PI3Kδ-mediated) | 228 nmol/L |
BT474c | - | Mutant | 752 nmol/L (PI3Kα) | 1.981 µmol/L |
Data derived from preclinical studies aacrjournals.orgaacrjournals.org.
Phase I Clinical Study (NCT01884285) Patient Characteristics
Characteristic | Monotherapy Dose-Finding (n=63) | Monotherapy Dose-Expansion (n=20) | This compound/Abiraterone Acetate (n=34) | This compound/Vistusertib (n=30) |
Median Age (years) | 65 | 60 | 68 | 60 |
Male Patients (%) | 60 | 100 | 100 | 60 |
Metastatic Disease (%) | 84 | 100 | 100 | 97 |
Primary Tumor Location | Prostate (65%), TNBC (10%), sqNSCLC (10%), Other (15%) | Prostate (100%) | Prostate (100%) | TNBC (60%), Other (40%) |
Data derived from the phase I clinical study nih.gov.
Phase Ib/II Clinical Study (KCSG ST18-20) Efficacy in Gastric Cancer
Endpoint | This compound + Paclitaxel (n=18) |
Objective Response Rate (ORR) | 18.8% oup.com |
Disease Control Rate (DCR) | 68.8% oup.com |
Median PFS (months) | 3.6 oup.com |
Median OS (months) | 8.1 oup.com |
Data derived from the phase Ib/II clinical study in gastric cancer oup.com.
特性
IUPAC Name |
8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJFJIDLEAWOQJ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627494-13-6 | |
Record name | AZD-8186 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627494136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-8186 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15029 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-8186 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ4OWD0RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Azd8186 Action
Target Specificity and Isoform Selectivity of AZD8186
This compound functions as a potent and selective inhibitor of Class I PI3K isoforms, with a primary focus on PI3Kβ and PI3Kδ. nih.govmedchemexpress.comselleckchem.comapexbt.com The Class I PI3Ks are heterodimers consisting of a p110 catalytic subunit (α, β, δ, or γ) and a p85 regulatory subunit. nih.gov While PI3Kγ and PI3Kδ are largely associated with immune cell regulation, PI3Kβ has a broader tissue distribution and plays a significant role in tumor progression, particularly in the context of PTEN loss. mdpi.comnih.gov this compound was designed to exploit this dependency in PTEN-deficient tumors. researchgate.netresearchgate.net
Inhibition Profile Against PI3K Isoforms (PI3Kβ, PI3Kδ, PI3Kα, PI3Kγ)
In biochemical assays, this compound demonstrates potent inhibitory activity against PI3Kβ and PI3Kδ. The reported half-maximal inhibitory concentration (IC50) for PI3Kβ is 4 nmol/L, and for PI3Kδ it is 12 nmol/L. medchemexpress.comselleckchem.comaacrjournals.orgaacrjournals.orgzfin.org this compound exhibits selectivity over PI3Kα and PI3Kγ, with IC50 values of 35 nmol/L and 675 nmol/L, respectively, in biochemical assays. medchemexpress.comaacrjournals.orgaacrjournals.orgzfin.org Cellular assays further support this selectivity profile. apexbt.comcaymanchem.com For instance, in PTEN-null MDA-MB-468 cells, this compound inhibits PI3Kβ-dependent activation of pAKT (Ser473) with an IC50 of 3 nmol/L. medchemexpress.comaacrjournals.orgaacrjournals.org Its potency in the PIK3CA-mutant BT474c cell line, which is dependent on PI3Kα, is significantly lower (IC50 of 752 nmol/L or 1.981 µmol/L), demonstrating selectivity for PI3Kβ over PI3Kα. medchemexpress.comaacrjournals.orgaacrjournals.org this compound also inhibits IgM-stimulated phosphorylation of pAKT (Ser473) in JEKO cells, which is mediated by PI3Kδ, with an IC50 of 17 nmol/L. medchemexpress.comaacrjournals.orgaacrjournals.org
The following table summarizes the inhibitory profile of this compound against PI3K isoforms:
PI3K Isoform | IC50 (nmol/L) (Biochemical Assay) |
PI3Kβ | 4 |
PI3Kδ | 12 |
PI3Kα | 35 |
PI3Kγ | 675 |
Data compiled from references medchemexpress.comaacrjournals.orgaacrjournals.orgzfin.org.
Selectivity Against Other Kinases and Lipid Kinases
Beyond its activity on PI3K isoforms, the selectivity profile of this compound has been evaluated against a broader range of kinases. In a broad panel of protein and lipid kinase assays, this compound demonstrated greater than 100-fold selectivity for PI3Kβ and PI3Kδ compared to 74 other protein and lipid kinases. medchemexpress.comaacrjournals.orgaacrjournals.org A KinomeScan screen at a concentration of 10 µmol/L showed no significant binding to 442 other kinases. medchemexpress.comaacrjournals.orgaacrjournals.orgcaymanchem.com These findings indicate that this compound exhibits selectivity for PI3K family kinases with no significant off-target activity detected in these panels. medchemexpress.comaacrjournals.orgaacrjournals.org
Downstream Signaling Pathway Modulation by this compound
This compound exerts its cellular effects primarily by modulating the PI3K-AKT-mTOR signaling axis, a key pathway involved in regulating cell growth, survival, and metabolism. mdpi.comnih.govcancer.govfrontiersin.org By inhibiting specific PI3K isoforms, this compound disrupts the downstream signaling cascade.
Regulation of the PI3K-AKT-mTOR Signaling Axis
The PI3K-AKT-mTOR pathway is initiated when PI3K is activated by various stimuli, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). aacrjournals.org PIP3 then recruits and activates AKT, which subsequently phosphorylates numerous downstream targets, including mTOR complex 1 (mTORC1) substrates. frontiersin.orgunimore.it this compound, by inhibiting PI3Kβ and PI3Kδ, reduces the production of PIP3, thereby attenuating AKT activation and downstream signaling. nih.govcancer.gov Studies have shown that sensitivity to this compound is associated with inhibition of the AKT pathway. researchgate.netnih.gov
Effects on AKT Phosphorylation (e.g., pAKT S473, pAKT T308)
AKT requires phosphorylation at two key residues, Threonine 308 (T308) and Serine 473 (S473), for full activation. nih.gov PI3K activity leads to the phosphorylation of AKT at both sites. frontiersin.orgnih.gov this compound has been shown to inhibit AKT phosphorylation. In PTEN-null cell lines such as MDA-MB-468 and PC3, this compound inhibited LPA-mediated activation of AKT. aacrjournals.org In cellular assays, this compound potently inhibited pAKT (Ser473) in cells sensitive to PI3Kβ and PI3Kδ inhibition. medchemexpress.comapexbt.comaacrjournals.orgaacrjournals.orgmedkoo.com For instance, in MDA-MB-468 cells, this compound reduced pAKT (Ser473) with an IC50 of 3 nmol/L. medchemexpress.comaacrjournals.orgaacrjournals.org Inhibition of IgM-stimulated pAKT (Ser473) in JEKO cells by this compound had an IC50 of 17 nmol/L. medchemexpress.comaacrjournals.orgaacrjournals.org Clinical studies have also assessed the impact of this compound on AKT phosphorylation, measuring the ratios of phosphorylated AKT1 (pAKT T308 and pAKT S473) to total AKT. nih.govgencat.catresearchgate.net A substantial reduction in pAKT (S473) and pAKT (T308) was observed in patient samples following treatment with this compound. researchgate.net
Modulation of Downstream Targets (e.g., PRAS40, S6, 4EBP1, GSK3β, FOXO)
Inhibition of AKT by this compound leads to altered phosphorylation status of its downstream substrates, impacting various cellular functions. Key downstream targets of the PI3K-AKT-mTOR axis include PRAS40, ribosomal protein S6 (S6), eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), Glycogen Synthase Kinase 3 beta (GSK3β), and Forkhead Box O (FOXO) transcription factors. frontiersin.orgunimore.it
Studies using this compound have demonstrated its effects on these downstream proteins. In various cancer cell lines, this compound suppressed the phosphorylation of AKT, PRAS40, S6, and FOXO. aacrjournals.org The IC50 values for inhibiting the phosphorylation of these targets ranged from less than 10 to 300 nmol/L, with full pathway inhibition observed at concentrations between 300 nmol/L and 3 µmol/L. aacrjournals.org Specifically, pPRAS40 staining intensity was assessed in the cytosolic location in clinical samples, showing a reduction following this compound treatment. nih.govgencat.catresearchgate.net Reduced phosphorylation of S6K1 (a kinase that phosphorylates S6) and 4EBP1 are readouts of inhibited mTORC1 activity, which is downstream of AKT. unimore.itmskcc.orgnih.gov this compound's effect on GSK3β phosphorylation has also been assessed, with studies measuring the ratio of phosphorylated GSK3β to total GSK3β. nih.govgencat.cat Inhibition of AKT also leads to the dephosphorylation and activation of FOXO transcription factors, promoting their nuclear translocation and the transcription of genes involved in processes like apoptosis and cell cycle arrest. aacrjournals.orgunimore.it this compound has been shown to induce nuclear accumulation of FOXO3a in cell lines. aacrjournals.org
Downstream Target | Effect of this compound Treatment (Phosphorylation Status) |
AKT (S473) | Decreased |
AKT (T308) | Decreased |
PRAS40 | Decreased |
S6 | Decreased (via S6K1) |
4EBP1 | Decreased |
GSK3β | Decreased phosphorylation |
FOXO | Decreased phosphorylation, increased nuclear localization |
Based on research findings in cell lines and clinical samples nih.govaacrjournals.orggencat.catresearchgate.net.
This compound's selective inhibition of PI3Kβ and PI3Kδ, and the consequent modulation of the downstream AKT-mTOR signaling pathway, highlight its mechanism of action in cellular contexts, particularly those characterized by dysregulated PI3K signaling often due to PTEN loss.
Impact on Other Associated Signaling Cascades (e.g., RAS-MEK-ERK)
While this compound primarily targets the PI3K/AKT pathway, there can be interplay and feedback mechanisms with other signaling cascades, such as the RAS-MEK-ERK pathway. The PI3K/AKT and RAS-MEK-ERK pathways are both key signaling routes involved in cell growth, proliferation, and survival, and they can influence each other through various mechanisms mdpi.comaacrjournals.orgaacrjournals.org.
Research indicates that inhibiting one pathway can sometimes lead to compensatory activation of the other, contributing to treatment resistance aacrjournals.org. For example, in some contexts, feedback loops exist where inhibition of the PI3K pathway can lead to activation of the RAS-MEK-ERK pathway nih.gov. Studies investigating the pharmacodynamic effects of this compound in xenograft models have shown that while this compound effectively suppresses AKT phosphorylation, phosphorylation of MEK and ERK isoforms was not significantly inhibited; in fact, ERK1/2 phosphorylation sometimes increased following this compound treatment aacrjournals.orgaacrjournals.org. This suggests that single-agent inhibition of PI3Kβ/δ by this compound may not directly inhibit the MEK-ERK pathway and could potentially lead to compensatory signaling through this route aacrjournals.org.
However, combining this compound with inhibitors targeting the MEK-ERK pathway has shown enhanced effects on cell proliferation and apoptosis in certain cell lines, particularly in docetaxel-resistant PTEN-wild-type prostate cancer cells where both pathways were hyperactivated researchgate.net. This highlights the potential for crosstalk and the rationale for combination strategies to overcome potential compensatory signaling. researchgate.net.
Cellular Responses to this compound Inhibition
Inhibition of PI3Kβ and PI3Kδ by this compound leads to various cellular responses, primarily impacting cell proliferation, growth, and survival. These effects are particularly notable in cancer cells with dysregulated PI3K signaling, often due to PTEN loss. aacrjournals.orgnih.gov.
Effects on Cell Proliferation and Growth Inhibition
This compound has demonstrated the ability to inhibit the proliferation and growth of various cancer cell lines, with sensitivity often correlating with PTEN deficiency selleckchem.comaacrjournals.orgnih.gov. In cell proliferation assays, this compound has shown inhibitory activity in cell lines such as MDA-MB-468 (PTEN-null breast cancer) and IgM-stimulated JEKO cells (mantle cell lymphoma) medchemexpress.comaacrjournals.orgncats.io. The half-maximal growth inhibition (GI50) values can vary depending on the cell line and its genetic background medchemexpress.comncats.io.
Studies have shown that this compound inhibits the growth of PTEN-deficient tumor xenografts in vivo selleckchem.comaacrjournals.orgncats.io. This growth inhibition is associated with the suppression of AKT phosphorylation and downstream pathway proteins aacrjournals.org.
Data on the growth inhibition of specific cell lines by this compound is available from preclinical studies.
Cell Line | PTEN Status | GI50 (nM) | Reference |
MDA-MB-468 | PTEN-null | 65 | medchemexpress.comaacrjournals.orgncats.io |
JEKO (IgM-stimulated) | Not specified | 228 | medchemexpress.comaacrjournals.orgncats.io |
BT474c | PIK3CA-mutant | 1981 | medchemexpress.com |
Combination studies have also shown that this compound can have synergistic effects on cell proliferation inhibition when combined with other agents, such as paclitaxel, eribulin, or carboplatin, particularly in PTEN-loss cell lines researchgate.net.
Induction of Apoptosis and Cell Death Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism by which cancer therapies exert their effects. Research into this compound has explored its capacity to induce apoptosis in cancer cells. Studies have shown that this compound can moderately induce apoptosis in PTEN-loss cell lines, such as MDA-MB-436 and MDA-MB-468 nih.govresearchgate.net. However, the extent of apoptosis induction by this compound as a single agent may be limited in some models nih.govaacrjournals.orgaacrjournals.org.
Combination therapies involving this compound have demonstrated enhanced induction of apoptosis. For instance, combining this compound with paclitaxel significantly increased the percentage of apoptotic cells in PTEN-loss cell lines compared to single-agent treatments nih.govresearchgate.net. In MDA-MB-468 cells, the combination treatment induced a notably higher percentage of apoptotic cells researchgate.net. Similarly, combining this compound with a PI3Kα inhibitor or an androgen receptor inhibitor has been shown to increase apoptosis in prostate cancer cell lines nih.gov.
The limited single-agent apoptotic induction in some models suggests that while this compound effectively inhibits the PI3K pathway and reduces proliferation, additional mechanisms or combination strategies may be necessary to maximize cell death nih.govaacrjournals.orgaacrjournals.org. The interplay with other pathways, as discussed in Section 2.2.2, and the potential for feedback loops might influence the degree of apoptosis induced by this compound alone nih.gov.
Data on apoptosis induction in PTEN-loss cell lines with this compound treatment:
Cell Line | PTEN Status | Treatment | Apoptotic Cells (%) | Reference |
MDA-MB-436 | PTEN-loss | This compound (2 μM) | Moderate induction | nih.govresearchgate.net |
MDA-MB-468 | PTEN-loss | This compound (2 μM) | Moderate induction | nih.govresearchgate.net |
MDA-MB-468 | PTEN-loss | Paclitaxel (5 nM) | ~10 | researchgate.net |
MDA-MB-468 | PTEN-loss | This compound (2 μM) + Paclitaxel (5 nM) | 33 | researchgate.net |
These findings suggest that while this compound has direct effects on inhibiting proliferation and inducing some level of apoptosis, its ability to trigger significant cell death can be enhanced through combination with other therapeutic agents, particularly in the context of PTEN loss. nih.govnih.govresearchgate.net.
Preclinical Efficacy Studies of Azd8186
In Vitro Characterization of Antitumor Activity
Preclinical studies have evaluated the effects of AZD8186 on cancer cell lines to understand its mechanism of action and identify sensitive populations.
Cell Line Sensitivity Profiling (e.g., PTEN-deficient, PIK3CB-mutated lines)
This compound has demonstrated in vitro antitumor efficacy in a range of cancer cell lines. Sensitivity to this compound has been shown to be associated with PTEN deficiency. In a panel of triple-negative breast cancer (TNBC) cell lines, PTEN loss was significantly correlated with this compound sensitivity nih.govoncotarget.comaacrjournals.org. Colony formation assays confirmed the sensitivity of PTEN-deficient cell lines like MDA-MB-436, MDA-MB-468, and BT-549 to this compound, showing a substantial reduction in colony formation compared to controls nih.gov. While sensitivity is enriched in PTEN-deficient cells, it is not exclusively associated with it, suggesting other factors may contribute to response researchgate.netaacrjournals.org. Some studies also indicate potential activity in cell lines with PIK3CB mutations, which can activate the PI3K/AKT pathway nih.gov.
Dose-Response Relationships and Cellular Pathway Inhibition
In vitro studies have established dose-response relationships for this compound, demonstrating its ability to inhibit cell proliferation and key components of the PI3K pathway. This compound inhibits PI3K signaling, leading to decreased levels of phosphorylated AKT (pAKT), as well as other downstream targets like pGSK3β, pPRAS40, and pS6 nih.govaacrjournals.orgaacrjournals.org. In PTEN-null cell lines such as MDA-MB-468 and PC3, this compound inhibited LPA-mediated activation of AKT aacrjournals.org. The compound has shown potent inhibition of PI3Kβ-dependent activation of pAKT (Ser473) in the PTEN-null MDA-MB-468 cell line with an IC50 value of 3 nmol/L aacrjournals.orgmedchemexpress.com. Its potency in a PIK3CA-mutant line (BT474c) was significantly lower (752 nmol/L), highlighting its selectivity for PI3Kβ over PI3Kα aacrjournals.orgmedchemexpress.com. This compound also inhibited IgM-stimulated phosphorylation of pAKT (Ser473) in JEKO cells, indicative of activity against PI3Kδ, with an IC50 value of 17 nmol/L aacrjournals.orgmedchemexpress.com.
This compound inhibits proliferation of MDA-MB-468 cells with a GI50 value of 65 nmol/L and IgM stimulated JEKO cell growth with an IC50 value of 228 nmol/L aacrjournals.orgmedchemexpress.com.
Data on In Vitro Potency:
Cell Line/Context | PTEN Status | PI3K Alteration | Target | Assay | IC50/GI50 (nM) | Citation |
MDA-MB-468 | Null | - | pAKT (Ser473) | Immunoblotting | 3 | aacrjournals.orgmedchemexpress.com |
JEKO (IgM stimulated) | - | - | pAKT (Ser473) | Immunoblotting | 17 | aacrjournals.orgmedchemexpress.com |
BT474c | - | PIK3CA mutant | pAKT (Ser473) | Immunoblotting | 752 | aacrjournals.orgmedchemexpress.com |
MDA-MB-468 | Null | - | Proliferation | Cell Proliferation | 65 | aacrjournals.orgmedchemexpress.com |
JEKO (IgM stimulated) | - | - | Growth | Cell Growth | 228 | aacrjournals.orgmedchemexpress.com |
BT474c | - | PIK3CA mutant | Growth | Cell Proliferation | 1981 | aacrjournals.org |
This compound treatment of PTEN-deficient cell lines MDA-MB-436 and MDA-MB-468 also resulted in increased apoptosis nih.govaacrjournals.org.
In Vivo Antitumor Efficacy in Murine Models
Preclinical in vivo studies using murine models have been conducted to assess the antitumor efficacy of this compound as a single agent and in combination therapies.
Single-Agent Activity in Xenograft and Syngeneic Tumor Models
As a single agent in vivo, this compound has shown modest antitumor efficacy nih.govnews-medical.netoncotarget.comaacrjournals.org. In PTEN-deficient TNBC cell line xenografts, limited single-agent efficacy on tumor growth inhibition was observed at clinically achievable doses, with no tumor regression noted in some models nih.gov. However, in PTEN-negative prostate cancer xenografts (PC346C), this compound as a single agent significantly inhibited tumor growth compared to placebo by 66% nih.gov. In PTEN-null TNBC models HCC70 and MDA-MB-468, and prostate models PC3 and HID28, this compound inhibited tumor growth at tested doses aacrjournals.orgaacrjournals.org.
Evaluation of Tumor Growth Inhibition in PTEN-null and PIK3CB-mutated Models
This compound has demonstrated activity in tumor models characterized by PTEN deficiency. In PTEN-null TNBC models HCC70 and MDA-MB-468, this compound inhibited tumor growth aacrjournals.orgaacrjournals.org. Specifically, at doses of 25 and 50 mg/kg twice a day, HCC70 growth was inhibited by 62% and 85%, respectively, and MDA-MB-468 growth was inhibited by 47% and 76%, respectively, by the end of the study, with early regression observed aacrjournals.orgaacrjournals.org. This compound also inhibited the growth of PTEN-null prostate models PC3 and HID28 aacrjournals.orgaacrjournals.org. In the PTEN-null prostate explant model HID28, this compound resulted in 79% growth inhibition medchemexpress.com. While preclinical data primarily highlight efficacy in PTEN-deficient models, a patient with a PIK3CB mutation showed a long-term clinical benefit in a phase II study, suggesting potential sensitivity in this population as well, although further study is warranted nih.gov.
In Vivo Tumor Growth Inhibition Data in PTEN-Null Models:
Model | PTEN Status | This compound Dose (mg/kg) | Dosing Schedule | Growth Inhibition (%) | Citation |
HCC70 (TNBC) | Null | 25 | Twice daily | 62 | aacrjournals.orgaacrjournals.org |
HCC70 (TNBC) | Null | 50 | Twice daily | 85 | aacrjournals.orgaacrjournals.org |
MDA-MB-468 (TNBC) | Null | 25 | Twice daily | 47 | aacrjournals.orgaacrjournals.org |
MDA-MB-468 (TNBC) | Null | 50 | Twice daily | 76 | aacrjournals.orgaacrjournals.org |
PC3 (Prostate) | Null | 25, 50 | Twice daily | Inhibition observed | aacrjournals.orgaacrjournals.org |
HID28 (Prostate) | Null | - | - | 79 | medchemexpress.com |
PC346C (Prostate) | Negative | - | Single agent | 66 (vs placebo) | nih.gov |
Analysis of PI3K Pathway Biomarker Modulation in Tumor Tissue
In vivo studies have confirmed that this compound modulates PI3K pathway biomarkers in tumor tissue. In PTEN-null TNBC and prostate tumor models, this compound inhibited PI3K pathway activation researchgate.netaacrjournals.orgaacrjournals.org. This was evidenced by decreased phosphorylation of key proteins in the pathway, such as AKT aacrjournals.orgaacrjournals.orgascopubs.org. Studies in HCC70 and PC3 xenografts treated with this compound showed inhibition of phosphorylation of PI3K-AKT-mTOR protein pathway biomarkers aacrjournals.org. This compound treatment also resulted in modification of transcript and protein biomarkers associated with cell metabolism in PTEN-null tumors, including downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress aacrjournals.orgnih.gov. Downregulation of cholesterol biosynthesis proteins like HMGCS1 was observed in sensitive cell lines and tumor xenografts aacrjournals.org. Furthermore, therapeutic inhibition of PI3Kβ by this compound upregulated PDHK4 and increased PDH phosphorylation, suggesting reduced carbon flux into the TCA cycle aacrjournals.org. Metabolomic analysis revealed changes in key carbon pathways, nucleotide, and amino acid biosynthesis following this compound treatment aacrjournals.orgnih.gov.
Mechanisms of Resistance to Azd8186 Therapy
Reactivation of the PI3K-AKT-mTOR Signaling Pathway
The primary driver of resistance to PI3Kβ inhibitors like AZD8186 is the reactivation of the PI3K-AKT-mTOR signaling pathway. nih.govnih.gov This can occur through various mechanisms, including feedback loops and the activation of compensatory pathways. mdpi.comdntb.gov.ua
Feedback Loops and Compensatory Pathway Activation (e.g., PI3Kα reactivation)
Inhibition of PI3Kβ with this compound can lead to a rapid rebound of PI3K/AKT signaling. semanticscholar.org This reactivation can be dependent on the activation of other PI3K isoforms, such as PI3Kα. semanticscholar.orgnih.gov In PTEN-null tumors, PI3Kβ inhibition can drive feedback through PI3Kα, which can be reversed by combining PI3Kβ and PI3Kα inhibitors. nih.gov This feedback-mediated reactivation through PI3Kα can be caused by the upregulation of its activators, such as IRS1 and IGF1R. semanticscholar.org Downregulation of mTOR following PI3Kβ inhibition can also lead to the derepression of FOXO transcription factors, which can subsequently upregulate receptor tyrosine kinases (RTKs), contributing to PI3Kα-mediated AKT signaling. nih.gov
Role of Receptor Tyrosine Kinases (e.g., EGFR, HER2/3) in Resistance
Receptor tyrosine kinases (RTKs), including EGFR, HER2, and HER3, play a role in resistance to PI3K pathway inhibitors. nih.govdntb.gov.ua Upregulation of RTKs can occur as an adaptive mechanism following PI3K/AKT inhibition. mdpi.comnih.gov HER3, in particular, acts as a preferred heterodimerization partner for EGFR and HER2, and its upregulation can sustain survival pathways. mdpi.com While HER3 has weak or no intrinsic kinase activity, it can still contribute to resistance by forming heterodimers that activate downstream signals like the PI3K/AKT/mTOR pathway. mdpi.com Studies have shown that deletion of ERBB2 and ERBB3 (encoding HER2 and HER3, respectively) can increase sensitivity to this compound, consistent with the role of PI3K/AKT pathway reactivation in resistance. nih.govnih.gov
Genetic Determinants of Resistance
Genetic alterations can significantly influence sensitivity or resistance to this compound. nih.govnih.gov Genome-wide CRISPR screens have identified specific genes whose deletion can mediate resistance to PI3Kβ inhibitors. nih.govnih.gov
Impact of TSC1/2 Deletion on mTORC1 Signaling
Deletion of TSC1 or TSC2 confers resistance to both PI3Kβ and AKT inhibitors by sustaining mTORC1 signaling. nih.govnih.govdntb.gov.ua The TSC1-TSC2 complex is a critical negative regulator of mTORC1. nih.govresearchgate.net Loss of function in TSC1 or TSC2 leads to constitutive activation of mTORC1, which appears to be a dominant driver of resistance to PI3K/AKT inhibition. nih.govresearchgate.net In TSC2-deleted cells resistant to this compound, treatment did not fully inhibit downstream targets of mTORC1 like p-S6 and p-4EBP1, indicating sustained mTORC1 signaling contributes to resistance through an AKT-independent mechanism. nih.gov
Influence of PIK3R2 and INPPL1 Deletion on AKT Activation
Deletion of PIK3R2 (encoding p85β) and INPPL1 (encoding SHIP2) drives specific resistance to PI3Kβ inhibitors like this compound through sustained AKT signaling. nih.govnih.govdntb.gov.ua INPPL1 has been identified as a strong driver of PI3Kβ inhibitor resistance in CRISPR screens. nih.gov In cells with deletion of INPPL1 or PIK3R2, this compound did not suppress the phosphorylation of AKT and its downstream targets, while an AKT inhibitor remained effective, indicating resistance is mediated through sustained AKT signaling. nih.gov
Effects of PIK3CA Mutation on Sensitivity
Conversely, deletion of PIK3CA (encoding PI3Kα) has been shown to increase sensitivity to this compound. nih.govnih.gov While activating mutations in PIK3CA are typically associated with sensitivity to PI3Kα and AKT inhibitors, their influence on sensitivity to PI3Kβ inhibitors can differ. nih.govfrontiersin.org Studies in ovarian cancer cell lines showed that while a cell line with a PIK3CA mutation was sensitive to this compound, the sensitivity was comparable to or less than that observed in cell lines with PIK3CA and PTEN mutations. frontiersin.org The relationship between PIK3CA mutation status and sensitivity to this compound can be complex and may depend on the cellular context and the presence of other genetic alterations.
Here is a summary of genetic alterations and their impact on this compound sensitivity:
Genetic Alteration | Impact on this compound Sensitivity | Mechanism | Source |
TSC1/2 Deletion | Resistance | Sustained mTORC1 signaling (AKT-independent) | nih.govnih.govdntb.gov.ua |
PIK3R2 Deletion | Resistance | Sustained AKT signaling | nih.govnih.govdntb.gov.ua |
INPPL1 Deletion | Resistance | Sustained AKT signaling | nih.govnih.govdntb.gov.ua |
PIK3CA Deletion | Increased Sensitivity | Reduces feedback/compensatory signaling | nih.govnih.gov |
ERBB2/ERBB3 Deletion | Increased Sensitivity | Reduces RTK-mediated pathway reactivation | nih.govnih.gov |
PIK3CA Mutation | Variable Sensitivity | Context-dependent, can influence pathway activity | nih.govfrontiersin.org |
Aberrant Activation of Complementary Signaling Pathways
Resistance to PI3K inhibitors, including this compound, can arise through the activation of alternative or complementary signaling pathways that bypass the PI3K blockade or provide survival signals to cancer cells.
Crosstalk with Androgen Receptor (AR) Signaling
Crosstalk between the Androgen Receptor (AR) signaling pathway and the PI3K/AKT/mTOR pathway is a significant mechanism of resistance, particularly in prostate cancer mdpi.commdpi.com. In prostate cancer, aberrant signaling in the androgen pathway is critical for development and progression, and resistance to androgen-targeting drugs is common mdpi.commdpi.com. Preclinical models of PTEN-loss metastatic castration-resistant prostate cancer (mCRPC) have demonstrated a reciprocal relationship where inhibition of one pathway can activate the other frontiersin.org. Androgen ablation, a common strategy in prostate cancer treatment, can lead to enhanced AKT activity, which may impair the efficacy of AR inhibitors in preclinical models mdpi.com. Resistance mechanisms in prostate cancer can include AR gene amplification or overexpression, the emergence of AR mutations and splice variants, and increased intra-tumoral androgen synthesis mdpi.com. While clinical trials combining PI3K inhibitors with AR-targeted therapies have shown limited efficacy in mCRPC, highlighting the complexity of this crosstalk in mediating resistance frontiersin.org.
Involvement of MYC Oncogene and BRD4 Pathways
The MYC oncogene and BRD4 protein are also implicated in resistance to PI3K inhibitors through the activation of the NOTCH-MYC pathway nih.govaacrjournals.org. MYC is a proto-oncogene frequently overexpressed in various solid tumors and is involved in proliferation, differentiation, and apoptosis medchemexpress.comresearchgate.net. BRD4 is a crucial epigenetic regulator belonging to the BET family, which controls MYC expression by binding to its promoter and enhancers kingston.ac.uknih.gov. In BET inhibitor-sensitive leukemia cells, BRD4 binding controls MYC expression, and inhibiting BRD4 can suppress MYC expression and cell proliferation kingston.ac.uk. However, long-term drug therapy can restore MYC expression through various mechanisms, including the activation of Wnt/β-catenin signaling, which allows β-catenin to bind to sites initially occupied by BRD4, leading to drug resistance kingston.ac.uk. Preclinical studies have suggested BRD4 inhibition, for example using JQ1, as a potential combination strategy with PI3K inhibitors, indicating the interplay between these pathways in resistance wikipedia.orgauajournals.org.
Activation of NOTCH Pathway
Activation of the NOTCH signaling pathway has been identified as a potential mechanism of resistance to PI3K inhibitor treatment nih.govaacrjournals.org. The NOTCH pathway plays vital roles in cell-fate determination, survival, and proliferation, and its dysregulation is observed in various cancers nih.govfrontiersin.org. In T cell acute lymphoblastic leukemia (T-ALL), mutational loss of PIK3R1, a regulatory subunit of PI3K, can cause resistance to NOTCH inhibition by increasing PI3K/Akt signaling biorxiv.org. Conversely, in the context of PI3K inhibition, activation of the NOTCH-MYC pathway has been noted as a potential resistance mechanism nih.govaacrjournals.org. The NOTCH pathway can regulate the activity of the estrogen receptor (ER) and contribute to endocrine resistance in breast cancer, suggesting a broader role in mediating resistance to targeted therapies through crosstalk with other signaling networks frontiersin.org.
Alterations in BCL-2 Family Proteins (e.g., Mcl-1)
Alterations in the BCL-2 family of proteins, particularly the anti-apoptotic protein Mcl-1, can contribute to resistance to various cancer therapies, including potentially PI3K inhibitors, although direct evidence specifically linking Mcl-1 alterations to this compound resistance was not prominently found in the provided search results. The BCL-2 family proteins are key regulators of apoptosis nih.govdoaj.org. Mcl-1 is an anti-apoptotic protein whose overexpression can confer resistance to pro-apoptotic signals nih.govharvard.edufigshare.com. While the search results mention MCL-1/BCL-2 dual inhibitors and Mcl-1 inhibitors in other contexts, and the BCL-2 family's role in apoptosis is established, a direct mechanistic link detailing how alterations in Mcl-1 specifically mediate resistance to this compound therapy requires further investigation based on the provided information nih.govdoaj.orgnih.govharvard.edufigshare.comcenmed.com.
Rational Combination Strategies with Azd8186
Synergistic Antitumor Effects with Chemotherapeutic Agents
Preclinical studies have explored the potential for synergistic antitumor effects when AZD8186 is combined with conventional chemotherapeutic agents. These combinations aim to leverage the distinct mechanisms of action of each agent to achieve enhanced growth inhibition and apoptosis in cancer cells, particularly in contexts of PI3K pathway reliance.
Combinations with Docetaxel
In preclinical PTEN-null tumor models, this compound has been shown to combine in an additive manner with docetaxel, contributing to increased antitumor activity. This suggests that the co-administration of this compound with docetaxel may offer a therapeutic advantage in tumors where the PI3Kβ pathway is active due to PTEN loss.
Combinations with Paclitaxel and Eribulin
Significant synergistic effects on growth inhibition have been observed when this compound is combined with paclitaxel and eribulin in triple-negative breast cancer (TNBC) cell lines exhibiting PTEN loss wikipedia.orgresearchgate.net. The combination index (CI) values for these combinations in PTEN-loss cell lines such as MDA-MB-436, MDA-MB-468, and Sum-159 were typically around and below 0.5, indicating marked synergism wikipedia.org. In contrast, the synergistic effects were reduced in cell lines without PTEN loss, with CI values closer to 0.8 wikipedia.org.
Furthermore, the combination of this compound with paclitaxel has been shown to significantly enhance the induction of apoptosis in PTEN-loss cell lines wikipedia.org. In vivo studies using cell-line xenografts, such as MDA-MB-436 and MDA-MB-468, demonstrated that while this compound had limited single-agent activity, its combination with paclitaxel resulted in enhanced antitumor activity wikipedia.orgresearchgate.net.
Table 1: Synergistic Effects of this compound Combinations in PTEN-Loss TNBC Cell Lines (Representative Data)
Cell Line | Combination | Combination Index (CI) | Effect |
MDA-MB-436 | This compound + Paclitaxel | ≤ 0.5 | Synergistic |
MDA-MB-436 | This compound + Eribulin | ≤ 0.5 | Synergistic |
MDA-MB-468 | This compound + Paclitaxel | ≤ 0.5 | Synergistic |
MDA-MB-468 | This compound + Eribulin | ≤ 0.5 | Synergistic |
Sum-159 | This compound + Paclitaxel | ≤ 0.5 | Synergistic |
Sum-159 | This compound + Eribulin | ≤ 0.5 | Synergistic |
MFM-223 (PTEN wild-type) | This compound + Paclitaxel | ~ 0.8 | Moderate Synergism/Additive |
MFM-223 (PTEN wild-type) | This compound + Eribulin | ~ 0.8 | Moderate Synergism/Additive |
Note: CI values < 0.8 indicate synergism, 0.8-1.2 indicate additive effect, and > 1.2 indicate antagonism.
Combined Targeting with Other Pathway Inhibitors
Given the central role of the PI3K pathway in cancer, combining this compound with inhibitors targeting other components of this pathway or interconnected signaling cascades represents a rational therapeutic strategy.
Dual PI3K-mTORC1/2 Inhibition (e.g., with Vistusertib/AZD2014)
Preclinical studies have indicated that combining this compound with the dual mTORC1/2 inhibitor vistusertib (AZD2014) results in increased antitumor activity in PTEN-null tumor models. This combination strategy was initiated to achieve a more comprehensive targeting of the PI3K pathway, as mTOR is a key downstream effector. A Phase I clinical study evaluated the combination of this compound and vistusertib and found preliminary evidence of antitumor activity. This included a confirmed partial response observed in a patient with castration-resistant prostate cancer (CRPC) harboring BRCA2 and androgen receptor mutations who was treated with this combination.
Co-inhibition with PI3Kα Inhibitors (e.g., AZD8835, BYL719)
This compound has been investigated in combination with inhibitors selective for the PI3Kα isoform, such as AZD8835 and BYL719 (Alpelisib). Preclinical data in PTEN-null tumor models suggest that this compound combines in an additive manner with these PI3Kα inhibitors, leading to increased antitumor activity. This co-inhibition strategy aims to block multiple key isoforms within the PI3K pathway that may be contributing to tumor growth and survival. AZD8835 is characterized as a dual PI3Kα and PI3Kδ inhibitor, while BYL719 is a PI3Kα-specific inhibitor. Studies have explored the activity of these inhibitors, including in combination strategies targeting the PI3K pathway.
Integration with Androgen Receptor Blockade (e.g., Abiraterone Acetate)
In PTEN-null tumor models, combining this compound with antiandrogens such as abiraterone acetate has demonstrated increased antitumor activity in an additive manner. Given the importance of androgen receptor signaling in prostate cancer and the frequent alterations in the PI3K pathway in this malignancy, this combination is of particular interest. A Phase I clinical study included an arm evaluating this compound in combination with abiraterone acetate (plus prednisone) in patients with advanced solid tumors, including CRPC. Preliminary evidence of antitumor activity was observed in this combination arm, including reductions in prostate-specific antigen (PSA) levels in prostate cancer patients.
Table 2: Combined Targeting Strategies with this compound (Preclinical and Clinical Observations)
Combination Partner | Example Compound(s) | Preclinical Effect in PTEN-null models | Clinical Evidence (Phase I) |
Dual PI3K-mTORC1/2 Inhibitor | Vistusertib (AZD2014) | Increased Antitumor Activity (Additive) | Preliminary Antitumor Activity, including PR in CRPC |
PI3Kα Inhibitor | AZD8835, BYL719 (Alpelisib) | Increased Antitumor Activity (Additive) | Investigated in combination strategies |
Androgen Receptor Blockade | Abiraterone Acetate | Increased Antitumor Activity (Additive) | Preliminary Antitumor Activity, including PSA reduction in CRPC |
Combinations with MEK Inhibitors (e.g., Selumetinib)
Resistance to docetaxel in metastatic castration-resistant prostate cancer (mCRPC) often involves the hyperactivation of both the PI3K/AKT and MEK/ERK pathways nih.gov. Selumetinib is a selective inhibitor of MEK1/2, key enzymes in the MAPK/ERK pathway wikipedia.orgresearchgate.netmims.com. Preclinical studies have investigated the combination of this compound and selumetinib to target both pathways simultaneously nih.govresearchgate.net.
In PTEN-wild-type docetaxel-resistant mCRPC cells, the combination of selumetinib and this compound synergistically decreased cell viability and induced apoptosis in vitro nih.govresearchgate.net. This combination also reduced tumor growth in PTEN-wild-type docetaxel-resistant xenograft mouse models in vivo nih.gov. These findings suggest that combining selumetinib and this compound could be a therapeutic strategy for PTEN-wild-type docetaxel-resistant mCRPC patients, where single-agent PI3K and AKT inhibitors have shown limited clinical benefit nih.gov.
The rationale for this combination is supported by the observation that inhibition of the PI3K/AKT pathway can lead to the upregulation of the MEK/ERK cascade, and vice versa nih.gov. Dual inhibition aims to counteract these feedback loops and achieve more robust pathway suppression.
In malignant mesothelioma, particularly the sarcomatoid subtype associated with higher chemoresistance, loss of PTEN expression is frequent aacrjournals.orgnih.gov. Combined inhibition of MEK and p110β/PI3K using selumetinib and this compound reduced mouse tumor cell growth in vitro and increased the survival of Pten;Trp53-null mice without major toxicity aacrjournals.orgnih.gov. This combination effectively reduced the proliferation of primary cultures of human pleural malignant mesothelioma, suggesting its potential in patients with sarcomatoid features aacrjournals.orgnih.gov.
Combination Partner | Preclinical Model | Observed Effect | Citation |
Selumetinib (MEK inhibitor) | PTEN-wild-type docetaxel-resistant mCRPC cells (in vitro) | Synergistic decrease in cell viability, induced apoptosis | nih.govresearchgate.net |
Selumetinib (MEK inhibitor) | PTEN-wild-type docetaxel-resistant mCRPC xenografts (in vivo) | Reduced tumor growth | nih.gov |
Selumetinib (MEK inhibitor) | Pten;Trp53-null mouse malignant mesothelioma (in vitro and in vivo) | Reduced tumor growth, increased survival | aacrjournals.orgnih.gov |
Selumetinib (MEK inhibitor) | Human pleural malignant mesothelioma primary cultures | Reduced proliferation | aacrjournals.orgnih.gov |
Combinations with BRD4 Inhibitors (e.g., JQ1)
The PI3K/Akt pathway is frequently activated in aggressive and resistant prostate cancer ascopubs.org. Preclinical evaluation of this compound in prostate cancer cell lines showed sensitivity with decreased proliferation and increased apoptosis in vitro ascopubs.org. However, feedback activation of pathways like myc and AR was observed ascopubs.org.
BRD4 inhibitors, such as JQ1, target the BET family of bromodomain proteins, which are involved in regulating gene expression, including oncogenes like MYC wikipedia.orginvivochem.compatsnap.com. Preclinical studies have explored combining PI3K inhibition with BRD4 inhibition to address resistance mechanisms.
In prostate cancer, the addition of the BRD4 inhibitor JQ1 decreased the increase of myc induced by this compound and partially abrogated increases in EGFR and IGFR ascopubs.org. A greater suppression of PSA expression was observed with the combination of this compound and JQ1 compared to this compound and enzalutamide in LNCaP and 22RV1 cell lines ascopubs.org. This suggests that BRD4 inhibition using JQ1 can co-target myc and AR feedback pathways, providing a rationale for combining it with PI3K inhibition in prostate cancers with activated PI3K/Akt pathways ascopubs.org.
Combination Partner | Preclinical Model | Observed Effect | Citation |
JQ1 (BRD4 inhibitor) | Prostate cancer cell lines (in vitro and in vivo) | Decreased this compound-induced myc increase, partially abrogated EGFR/IGFR increase, greater suppression of PSA | ascopubs.org |
Combinations with EGFR Inhibitors
Feedback activation through receptor tyrosine kinases (RTKs), such as EGFR, can limit the efficacy of PI3K inhibitors aacrjournals.org. Preclinical studies have investigated combining this compound with EGFR inhibitors to potentially overcome this resistance mechanism.
Combining this compound with an EGFR inhibitor in cell lines such as HCC70, MDA-MB-468, and HCC1954 resulted in increased growth suppression, consistent with the idea of counteracting feedback through RTK activation aacrjournals.org. Downstream increases in EGFR mRNA transcripts induced by this compound were observed in vitro and in vivo, further supporting the rationale for this combination ascopubs.org.
Combination Partner | Preclinical Model | Observed Effect | Citation |
EGFR Inhibitor | HCC70, MDA-MB-468, HCC1954 cell lines | Increased growth suppression | aacrjournals.org |
Enhancement of Immunotherapeutic Responses
This compound's role in the PI3K pathway, which is implicated in immune regulation, suggests a potential for enhancing immunotherapeutic responses.
Effects on Tumor Microenvironment and Immune Cell Infiltration (e.g., CD8+ Lymphocytes)
The tumor microenvironment (TME) plays a crucial role in the response to immunotherapy, and the infiltration of immune cells, particularly CD8+ T lymphocytes, is often associated with better outcomes springermedizin.denih.gov. PTEN loss, which can lead to PI3K pathway activation, has been linked to immune resistance by decreasing T cell tumor infiltration oncotarget.comresearchgate.net.
Studies have investigated how this compound and its combinations affect the TME and immune cell infiltration. In the context of combining this compound with anti-PD1 in a PTEN-deficient melanoma model, the synergistic therapeutic efficacy was associated with an increase in CD8+ tumor-infiltrating lymphocytes (TILs) and efficient tumor regression oncotarget.comresearchgate.net. This suggests that inhibiting PI3Kβ with this compound in PTEN-deficient tumors may help overcome immune resistance by promoting CD8+ T cell infiltration.
While some studies suggest a positive correlation between CD8+ T cell infiltration and improved survival springermedizin.denih.gov, the interplay between tumor cell proliferation and immune infiltration can be complex springermedizin.de. However, the observed increase in CD8+ TILs with the this compound and anti-PD1 combination in a PTEN-deficient model highlights a potential mechanism by which this compound can enhance immunotherapeutic responses oncotarget.comresearchgate.net.
Cellular Component | Observed Effect (in combination with anti-PD1 in PTEN-deficient melanoma) | Citation |
CD8+ Tumor-Infiltrating Lymphocytes (TILs) | Increased infiltration | oncotarget.comresearchgate.net |
Translational Research and Biomarker Discovery
Predictive Biomarkers for AZD8186 Sensitivity
Preclinical studies and clinical trials have explored specific genetic alterations within the PI3K pathway as potential predictors of response to this compound. The rationale is that tumors with alterations that lead to increased dependence on the PI3Kβ isoform may be particularly susceptible to inhibition by this compound.
PTEN Loss or Deficiency (Mutation, Deletion, Epigenetic Silencing)
Loss of function of the tumor suppressor gene PTEN is a significant driver of increased PI3K signaling, often leading to a dependence on the PI3Kβ isoform. Preclinical data strongly suggest that this compound exhibits significant anti-tumor activity in PTEN-deficient preclinical models. ascopubs.orgnih.govresearchgate.netnih.govnih.gov Sensitivity to this compound in cell lines is enriched for, though not exclusively associated with, PTEN deficiency. researchgate.netnih.govresearchgate.net PTEN loss can occur through various mechanisms, including mutation, homozygous deletion, and epigenetic silencing via promoter methylation. nih.gov Functional PTEN loss has been observed in several cancers, including prostate, breast, colon, and lung cancers, and is implicated in tumor progression. nih.govnih.gov
Clinical trials investigating this compound have included patients with known PTEN-deficient or mutated solid tumors, including metastatic castrate-resistant prostate cancer (mCRPC), triple-negative breast cancer (TNBC), and squamous non-small cell lung cancer (sqNSCLC). nih.govmycancergenome.org PTEN deficiency, centrally determined by immunohistochemistry (IHC) using a specific antibody assay and defined by a low H-score, has been a key inclusion criterion in these studies. nih.gov
PIK3CB Mutations or Amplifications
Activating mutations or amplifications in PIK3CB, the gene encoding the p110β catalytic subunit of PI3K, have also been investigated as potential predictive biomarkers for this compound sensitivity. oup.com Preclinical studies suggest that while PTEN deficiency is a primary mechanism of dependence on PI3Kβ, it is not the sole one, and PIK3CB alterations may also confer sensitivity. oup.com
Clinical trials have enrolled patients with PIK3CB mutated or amplified advanced solid malignancies. nih.govmycancergenome.org For example, a phase Ib/II study of this compound in combination with paclitaxel in metastatic or recurrent gastric cancer included patients with PTEN loss or PTEN/PIK3CB gene abnormality. researchgate.net In this study, one patient with a PIK3CB E1051K mutation achieved persistent stable disease with a notable treatment duration. oup.com
Correlation of Genomic Alterations with Clinical Response
The correlation between these genomic alterations (PTEN loss/mutation/deletion/epigenetic silencing and PIK3CB mutations/amplifications) and clinical response to this compound has been a focus of translational research. While preclinical data show promising anti-tumor activity in PTEN-deficient models, the clinical efficacy of this compound as a single agent has been reported as limited in some trials. nih.govresearchgate.net However, preliminary evidence of anti-tumor activity has been observed in studies including patients with PTEN-deficient or PIK3CB-altered tumors, particularly in combination therapies. nih.govresearchgate.net
A phase I study investigating this compound monotherapy and in combination with abiraterone acetate or vistusertib included patients with PTEN-deficient or PIK3CB-mutated/amplified solid tumors. nih.gov Preliminary evidence of anti-tumor activity was observed by imaging and, in prostate cancer, by PSA reduction. nih.govresearchgate.net Another phase I study combining this compound with docetaxel specifically enrolled patients with PTEN or PIK3CB mutated advanced solid tumors to assess objective response rate and clinical benefit rate. mycancergenome.org
The observed limited efficacy of this compound as a single agent in some clinical settings, despite preclinical activity in PTEN-deficient models, suggests that while PTEN loss is a strong indicator of PI3Kβ pathway activation, it may not be sufficient on its own to guarantee a robust clinical response to PI3Kβ inhibition. Tumor heterogeneity and potential resistance mechanisms could play a role. oup.com Further investigation is warranted to more precisely define the patient populations most likely to benefit from this compound, potentially in combination with other therapies, based on specific genomic alterations. nih.govoup.comresearchgate.net
Pharmacodynamic Biomarkers for Target Engagement and Pathway Inhibition
Pharmacodynamic (PD) biomarkers are essential for confirming that a drug reaches its target and modulates the intended signaling pathway. For this compound, PD biomarkers are used to demonstrate inhibition of the PI3K/AKT/mTOR pathway, which is hyperactivated in tumors with PTEN loss or PIK3CB alterations. nih.gov
Molecular Biomarkers (e.g., pAKT, pPRAS40, pS6, pGSK3β, FOXO3)
Molecular biomarkers, typically assessed in tissue biopsies or blood samples, provide direct evidence of pathway modulation. Key downstream effectors of the PI3K pathway, such as phosphorylated (p) forms of AKT, PRAS40, S6 ribosomal protein, and GSK3β, are commonly used PD biomarkers for PI3K inhibitors. nih.govub.edu Inhibition of the PI3K pathway by this compound is expected to lead to decreased phosphorylation of these proteins.
In clinical studies of this compound, assessment of PD biomarkers has been conducted in platelet-rich plasma and tumor tissue. nih.govaacrjournals.org Ratios of phosphorylated AKT (pAKT at S473 and T308) to total AKT, and pGSK3β to total GSK3β have been assessed in platelet-rich plasma over time to evaluate changes in biomarkers of PI3Kβ inhibition. nih.govaacrjournals.org In tumor tissue biopsies, changes in membranous pAKT (S473) and pPRAS40 have been evaluated using techniques like digital image analysis. nih.gov
Preclinical studies with this compound have shown that it inhibits PI3K pathway biomarkers in PTEN-deficient tumor models. researchgate.netnih.gov In vitro, sensitivity to this compound was associated with inhibition of the AKT pathway. researchgate.netnih.gov In vivo biomarker analysis in PTEN-null tumor models treated with this compound and the mTOR inhibitor vistusertib revealed that the combination increased nuclear translocation of the transcription factor FOXO3 and reduced glucose uptake, in addition to reducing pNDRG1 and p4EBP1. nih.gov Increased nuclear FOXO3 is often associated with PI3K/AKT pathway inhibition. nih.govresearchgate.net
Data from a phase I study showed target inhibition in plasma and tumor tissue at the recommended phase II dose of this compound. nih.govresearchgate.netaacrjournals.org Assessment of PD biomarkers after treatment with this compound monotherapy showed modulation of pAKT and pGSK3β in platelet-rich plasma and membranous pAKT and pPRAS40 in tumor biopsies. nih.govaacrjournals.org
Here is a summary of some molecular PD biomarkers assessed for this compound:
Biomarker | Sample Type | Expected Modulation (with inhibition) | Assessment Method(s) |
pAKT (S473, T308) | Platelet-rich plasma, Tumor tissue | Decrease | ELISA (e.g., MSD multiplex), IHC/DIA |
pGSK3β | Platelet-rich plasma | Decrease | ELISA (e.g., MSD multiplex) |
pPRAS40 | Tumor tissue | Decrease | IHC/DIA |
pS6 | Tumor tissue | Decrease | IHC |
FOXO3 (nuclear) | Tumor tissue | Increase | IHC |
Note: This table is illustrative based on common PI3K pathway biomarkers and findings related to this compound. Specific data and assessment methods may vary across studies.
Imaging Biomarkers (e.g., 18F-FDG PET uptake)
Imaging biomarkers, particularly using positron emission tomography (PET) with tracers like 18F-fluorodeoxyglucose (18F-FDG), can provide non-invasive assessment of metabolic activity and pathway inhibition in tumors. The PI3K/AKT/mTOR pathway plays a key role in regulating glucose metabolism, and inhibition of this pathway often leads to a decrease in glucose uptake by tumor cells, which can be measured by 18F-FDG PET. ub.edudrugtargetreview.comcatapult.org.uksnmjournals.orgnih.gov
18F-FDG PET has been evaluated as a pharmacodynamic biomarker for this compound. Preclinical studies in xenograft mouse models demonstrated that a single dose of this compound reduces 18F-FDG uptake in PTEN-null models (e.g., 786-0 renal, U87-MG glioma) but not in a PI3Kα-mutant model (e.g., BT474C breast). drugtargetreview.comcatapult.org.uksnmjournals.orgnih.gov This suggests that 18F-FDG PET can serve as a pathway-specific biomarker for this compound, indicating inhibition of the PI3Kβ-driven pathway. drugtargetreview.comsnmjournals.orgnih.gov The reduction in 18F-FDG uptake in PTEN-null models correlated with other PD endpoints, such as tumor size and protein biomarkers. catapult.org.uk
Furthermore, preclinical studies combining this compound with the dual mTORC1/2 inhibitor AZD2014 (vistusertib) showed comprehensive pathway inhibition as measured by 18F-FDG PET uptake, with a greater reduction observed with the combination compared to either agent alone. snmjournals.orgaacrjournals.org
These preclinical findings support the use of 18F-FDG PET imaging as a sensitive and non-invasive pharmacodynamic biomarker in clinical studies with this compound to monitor PI3Kβ inhibition and potentially identify tumors dependent on the PI3Kβ isoform. drugtargetreview.comcatapult.org.uksnmjournals.orgnih.gov
Development of Biomarker-Guided Patient Selection Strategies
Precise patient selection is crucial for optimizing the therapeutic benefit of isoform-selective PI3K inhibitors like this compound and potentially mitigating off-target toxicities associated with pan-PI3K inhibitors. bohrium.com Preclinical studies have indicated that sensitivity to this compound is associated, at least in part, with loss of PTEN function. researchgate.netresearchgate.net PTEN loss leads to the upregulation of the PI3K/AKT pathway, which appears to become dependent on the PI3Kβ isoform. researchgate.net Therefore, tumors with PTEN deficiency or mutations are hypothesized to benefit from this compound therapy. snmjournals.org
However, sensitivity to this compound is not exclusively linked to PTEN deficiency. researchgate.net Preclinical studies have shown that some this compound-sensitive cell lines are PTEN wild-type, suggesting other mechanisms can lead to dependency on PI3Kβ. oup.com Activating mutations in PIK3CB, the gene encoding the PI3Kβ catalytic subunit, have also been identified as potential biomarkers predicting susceptibility to this compound. oup.com PIK3CB mutations, such as E633K, can activate the PI3K/AKT pathway and have been observed in patient-derived breast tumors and prostate cancer. oup.com
Clinical trials investigating this compound have incorporated biomarker-driven inclusion criteria. For instance, a phase I study (NCT03218826) included patients with solid tumors harboring PTEN or PIK3CB mutations. mycancergenome.orgmdpi.com Eligible patients had advanced prostate cancer, triple-negative breast cancer (TNBC), squamous non-small cell lung cancer (sqNSCLC), or other solid tumor types with known PTEN deficiency/mutation or PIK3CB mutation/amplification. nih.gov This approach aims to enrich for patient populations more likely to respond to this compound.
Beyond genomic alterations, functional biomarkers are also being explored. 18F-FDG PET imaging, which assesses glucose uptake, has shown promise as a pharmacodynamic biomarker for monitoring PI3Kβ inhibition by this compound. snmjournals.orgnih.gov Preclinical studies in PTEN-null tumor xenograft models demonstrated that this compound treatment reduced 18F-FDG uptake, consistent with its impact on glucose metabolism. snmjournals.orgnih.gov This suggests that 18F-FDG PET could serve as a non-invasive clinical biomarker for PI3Kβ pathway activation and potentially for patient selection. nih.gov
In addition to single biomarkers, research is also exploring biomarker combinations and the broader genomic landscape to refine patient selection and predict response or resistance to this compound. mycancergenome.orgpatsnap.com
Metabolic Biomarkers and Dependencies
Inhibition of PI3Kβ with this compound has been shown to regulate key metabolic pathways in PTEN-null tumors, highlighting metabolic dependencies that could contribute to therapeutic benefit and serve as novel mechanistic biomarkers. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org Genome-wide RNA-seq analysis and metabolomic studies in PTEN-null cell lines and tumor xenografts treated with this compound have revealed significant alterations in various metabolic processes. aacrjournals.orgaacrjournals.orgnih.govfrontiersin.org
Modulation of Cholesterol Biosynthesis Genes and Proteins (e.g., HMGCS1)
This compound treatment leads to the downregulation of genes and proteins involved in cholesterol biosynthesis. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org This effect has been observed in PTEN-null cell lines, such as HCC70, LNCAP, and PC3, and in tumor xenografts sensitive to this compound. aacrjournals.orgaacrjournals.orgaacrjournals.org Key enzymes in the cholesterol biosynthesis pathway, including HMGCS1, IDI1, and SQLE, show reduced expression levels following this compound treatment. aacrjournals.orgaacrjournals.org
Studies have demonstrated a strong downregulation of HMGCS1 at the transcript and protein levels after this compound exposure in sensitive cell lines and xenografts. aacrjournals.orgaacrjournals.orgaacrjournals.org The suppression of cholesterol biosynthesis proteins like HMGCS1 appears to be mediated downstream of AKT/mTOR signaling. aacrjournals.orgaacrjournals.org Reducing HMGCS1 expression using siRNA has been shown to reduce the viability of PTEN-null cell lines, suggesting a dependency on the cholesterol biosynthesis pathway in these cells. aacrjournals.orgaacrjournals.org
Interactive Table 1: Effect of this compound on Cholesterol Biosynthesis Pathway Proteins in PTEN-null Cell Lines and Xenografts
Protein | Effect of this compound Treatment (Cell Lines) | Effect of this compound Treatment (Xenografts) | References |
HMGCS1 | Downregulated | Downregulated | aacrjournals.orgaacrjournals.orgaacrjournals.org |
IDI1 | Downregulated | Downregulated | aacrjournals.orgaacrjournals.orgaacrjournals.org |
MVD | Downregulated | Not specified | aacrjournals.org |
DHCR7 | Downregulated | Not specified | aacrjournals.org |
SQLE | Not specified | Modulated/Downregulated | aacrjournals.orgaacrjournals.org |
Upregulation of Metabolic Stress Markers (e.g., PDHK4, PDH phosphorylation)
Inhibition of PI3Kβ by this compound also results in the upregulation of markers associated with metabolic stress. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org Specifically, therapeutic inhibition of PI3Kβ upregulates Pyruvate Dehydrogenase Kinase 4 (PDHK4) and increases Pyruvate Dehydrogenase (PDH) phosphorylation. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgfrontiersin.org This indicates a reduction in carbon flux into the TCA cycle. aacrjournals.orgaacrjournals.orgnih.govfrontiersin.org
Upregulation of PDHK4 and increased PDH phosphorylation serve as indicators of altered glucose metabolism and cellular stress induced by this compound. aacrjournals.orgaacrjournals.orgnih.govfrontiersin.org These changes are consistent with a metabolic shift occurring in response to PI3Kβ inhibition in PTEN-null tumors. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org
Interactive Table 2: Effect of this compound on Metabolic Stress Markers
Marker | Effect of this compound Treatment | Indication | References |
PDHK4 | Upregulated | Associated with metabolic stress | aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgfrontiersin.org |
PDH phosphorylation | Increased | Reduced carbon flux into the TCA cycle | aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgfrontiersin.org |
Changes in Key Carbon Pathways, Nucleotide, and Amino Acid Biosynthesis
Metabolomic analysis has revealed that this compound treatment leads to a number of changes in key carbon pathways, as well as alterations in nucleotide and amino acid biosynthesis. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgfrontiersin.org These changes are consistent with a broader impact on cellular metabolism beyond the canonical PI3K pathway. aacrjournals.orgaacrjournals.orgnih.gov
This compound treatment has been shown to decrease glycolysis rate. aacrjournals.org Intermediates associated with glycolysis are reduced in treated cells. aacrjournals.org Strikingly, there is a marked decrease in deoxyribonucleotide triphosphate (dNTP) levels in PTEN-null cell lines treated with this compound. aacrjournals.org Nucleotide biosynthesis relies on carbon flux through pathways like glycolysis and the pentose phosphate pathway, as well as nitrogen from amino acids. nih.govelifesciences.org The reduction in nucleotide pools suggests that PI3Kβ inhibition impacts these interconnected metabolic networks. frontiersin.org
Changes in amino acid levels have also been observed, with increases in some cell lines. aacrjournals.org These metabolic alterations collectively contribute to a cellular stress phenotype induced by this compound treatment. aacrjournals.org Understanding these metabolic dependencies provides further insights into the mechanism of action of this compound and can inform the development of rational combination therapies. aacrjournals.orgaacrjournals.orgnih.gov
Interactive Table 3: Effect of this compound on Key Carbon Pathways, Nucleotide, and Amino Acid Biosynthesis
Metabolic Area | Effect of this compound Treatment | Notes | References |
Glycolysis | Decreased rate, reduced intermediates | Reduced carbon flux | aacrjournals.org |
TCA Cycle | Reduced carbon flux | Indicated by PDH phosphorylation | aacrjournals.orgaacrjournals.orgnih.govfrontiersin.org |
Nucleotide Biosynthesis | Decreased dNTP levels, reduced pools | Impact on precursors for DNA/RNA synthesis | aacrjournals.orgfrontiersin.org |
Amino Acid Biosynthesis | Changes in levels (e.g., increases) | Contribution to nucleotide synthesis and overall metabolic state | aacrjournals.orgfrontiersin.orgnih.gov |
Pentose Phosphate Pathway | Affected (implied by nucleotide changes) | Provides precursors for nucleotide synthesis | frontiersin.orgnih.govelifesciences.org |
Clinical Development and Research Outcomes of Azd8186
Phase I Clinical Studies in Advanced Solid Tumors
A Phase I open-label, multicenter study (NCT01884285) investigated AZD8186 in patients with advanced solid tumors, including castrate-resistant prostate cancer (CRPC), triple-negative breast cancer (TNBC), squamous non-small cell lung cancer (sqNSCLC), and other solid tumors with known PTEN deficiency/mutation or PIK3CB mutation/amplification. nih.govnih.govaacrjournals.orgresearchgate.netaacrjournals.orgmycancergenome.org The study included both monotherapy and combination arms. nih.govnih.govaacrjournals.orgresearchgate.net A total of 161 patients were enrolled across all arms. nih.govnih.govaacrjournals.orgresearchgate.net
Monotherapy Evaluation
The Phase I study included a monotherapy dose-finding and dose-expansion arm. nih.govnih.govaacrjournals.orgresearchgate.net this compound was administered orally in different schedules. ascopubs.org Preliminary evidence of limited anti-tumor activity was observed by imaging in the monotherapy setting. nih.govnih.govaacrjournals.orgresearchgate.net
Combination Studies (e.g., with Abiraterone Acetate, Vistusertib)
The Phase I study also evaluated this compound in combination with other therapies. Combination arms included this compound with abiraterone acetate (with prednisone) and this compound with vistusertib. nih.govnih.govaacrjournals.orgresearchgate.net Preclinical data suggested that this compound could combine additively with antiandrogens like abiraterone acetate and the mTORC1/2 inhibitor vistusertib, particularly in PTEN-null tumor models. nih.gov The combination with vistusertib was explored to potentially achieve comprehensive targeting of the PI3K pathway. nih.govaacrjournals.org Preliminary evidence of limited anti-tumor activity was also observed in the combination therapy arms. nih.govnih.govaacrjournals.orgresearchgate.net
Assessment of Target Inhibition in Patient Samples (Plasma and Tumor Tissue)
Pharmacodynamic endpoints in the Phase I study included the assessment of target inhibition. nih.govnih.govaacrjournals.orgresearchgate.net Target inhibition by this compound was observed in both plasma and tumor tissue samples from patients. nih.govnih.govaacrjournals.orgresearchgate.net Dose-dependent target inhibition was demonstrated in surrogate tissue, such as platelets. ascopubs.org
Preliminary Antitumor Activity Observed in Select Patient Populations (e.g., Prostate Cancer, TNBC, Colorectal Cancer)
Preliminary evidence of anti-tumor activity was noted in select patient populations within the Phase I study. nih.govnih.govaacrjournals.orgresearchgate.net In prostate cancer patients, preliminary activity was indicated by a reduction in prostate-specific antigen (PSA) levels. nih.govnih.govaacrjournals.orgresearchgate.net Confirmed partial responses were observed in a CRPC patient treated in combination with vistusertib and in a PTEN-deficient colorectal cancer patient receiving monotherapy. ascopubs.org Preclinical studies had also shown that this compound inhibited growth and modulated PI3K pathway biomarkers in prostate and TNBC tumors, both as a single agent and in combination with docetaxel. nih.govpsu.eduresearchgate.netaacrjournals.org
Phase Ib/II Clinical Studies in Specific Cancer Types
Efficacy in Metastatic or Recurrent Gastric Cancer (in combination with Paclitaxel)
A Phase Ib/II study (KCSG ST18-20, NCT04001569) evaluated the combination of this compound and paclitaxel in patients with metastatic or recurrent gastric cancer (MRGC), particularly those with PTEN loss or PTEN/PIK3CB gene abnormality. oup.comnih.govresearchgate.netx-mol.netoup.com The rationale for this combination was based on preclinical findings that this compound showed anti-tumor activity in PTEN-deficient models and that combining this compound with paclitaxel had enhanced anti-tumor efficacy in vitro and in vivo in PTEN-loss TNBC cells. oup.comresearchgate.netoncotarget.comx-mol.net
The Phase Ib portion determined the recommended Phase II dose (RP2D) of the combination. oup.comnih.govresearchgate.netx-mol.netoup.com In the Phase II part, 18 patients were enrolled, primarily with PTEN loss. oup.comnih.govresearchgate.netx-mol.net The primary endpoint for Phase II was the 4-month progression-free survival (PFS) rate. oup.comnih.govresearchgate.netx-mol.net The observed 4-month PFS rate was 18.8% in evaluable patients (3 out of 16). oup.comnih.govresearchgate.netx-mol.net Due to limited clinical efficacy observed in the Phase II portion, further enrollment was stopped. oup.comnih.govresearchgate.netx-mol.net While the combination was reported to be well tolerated, the clinical efficacy in this specific gastric cancer population was limited. oup.comnih.govresearchgate.netx-mol.netoup.com A long-term clinical benefit was noted in one patient with a PIK3CB mutation. oup.com
Here is a summary of key data from the Phase Ib/II gastric cancer study:
Study Phase | Patient Population (Primary Genetic Alteration) | Number of Patients Enrolled (Phase II) | 4-Month PFS Rate (Evaluable Patients) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS | Median OS |
Phase II | MRGC (PTEN loss or PTEN/PIK3CB abnormality) | 18 | 18.8% (3 of 16) | 18.8% | 68.8% | 3.6 months | 8.1 months |
Studies in PTEN-Mutated or PIK3CB-Mutated Advanced Solid Tumors
Clinical trials have evaluated this compound in patients with advanced solid tumors harboring PTEN or PIK3CB mutations. A phase I open-label study (NCT01884285) included patients with advanced solid tumors, including those with confirmed PTEN-deficient/mutated or PIK3CB-mutated/amplified malignancies that had progressed after standard treatment. This study aimed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of this compound as monotherapy and in combination with other agents. Preliminary evidence of limited antitumor activity was observed by imaging in this study. nih.govresearchgate.netnih.govaacrjournals.orgmycancergenome.org
Another phase I trial (NCT03218826) is investigating this compound in combination with docetaxel in patients with advanced solid tumors with PTEN or PIK3CB mutations that are metastatic or cannot be removed by surgery. This study aims to determine the recommended phase 2 dose (RP2D) of the combination and assess its objective response rate (ORR) and clinical benefit rate (CBR) at 24 weeks. mycancergenome.orgdrugbank.comwithpower.commdanderson.org
In a phase Ib/II study (NCT04001569) of this compound in combination with paclitaxel in patients with advanced gastric cancer, which included patients with PTEN loss or PTEN/PIK3CB gene abnormality, limited clinical efficacy was observed in patients with PTEN loss. oup.comnih.gov However, a long-term clinical benefit was noted in a patient with a PIK3CB mutation. oup.comnih.gov The phase II part of this study enrolled 18 patients (18 with PTEN loss and 1 with a PIK3CB mutation), and the 4-month progression-free survival (PFS) rate was 18.8% (3 of 16 evaluable patients), leading to the cessation of further enrollment due to futility. oup.comnih.gov
Evaluation in Castration-Resistant Prostate Cancer (CRPC)
This compound has been investigated in patients with advanced castration-resistant prostate cancer (CRPC). The phase I study (NCT01884285) included patients with mCRPC who had progressed after standard-of-care treatment. nih.govmycancergenome.orgcancer.gov In this study, preliminary evidence of antitumor activity was observed, including a reduction in prostate-specific antigen (PSA) levels. nih.govaacrjournals.org One CRPC patient in the dose-finding part of this study who was treated in combination with vistusertib showed a confirmed partial response and remained on study for over 400 days. ascopubs.org Another CRPC patient treated with monotherapy remained on study for over 160 days with a minor PSA response, symptomatic improvement, and stable disease by imaging. aacrjournals.org An expansion cohort in this study specifically enrolled patients with PTEN-deficient/mutated or PIK3CB-mutated/amplified mCRPC who received this compound plus abiraterone acetate and prednisone. nih.gov
Investigation in Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer (TNBC) was another tumor type included in the phase I study (NCT01884285) evaluating this compound. nih.govnih.govaacrjournals.orgmycancergenome.orgcancer.gov Patients with advanced TNBC were eligible for this study. While the study aimed to assess preliminary efficacy in TNBC with PTEN deficiency/mutation or PIK3CB mutation/amplification in combination with vistusertib, this planned dose-expansion cohort was not conducted due to the discontinuation of vistusertib's clinical development. nih.gov
Research in Squamous Non-Small Cell Lung Cancer (sqNSCLC)
Patients with squamous non-small cell lung cancer (sqNSCLC) were also included in the phase I study (NCT01884285) investigating this compound. nih.govnih.govaacrjournals.orgmycancergenome.orgcancer.gov This study evaluated this compound as monotherapy and in combination with other agents in patients with advanced sqNSCLC that had progressed after standard therapies. cancer.gov The preliminary efficacy in sqNSCLC was assessed in this phase I setting. nih.gov
Q & A
Q. What is the molecular target of AZD8186, and how does its selectivity impact therapeutic design in PTEN-deficient tumors?
this compound is a potent inhibitor of PI3Kβ (IC50 = 4 nM) and PI3Kδ (IC50 = 12 nM), with weaker activity against PI3Kα (IC50 = 35 nM) and PI3Kγ (IC50 = 675 nM) . Its selectivity for PI3Kβ makes it particularly effective in PTEN-deficient tumors, where PI3Kβ signaling drives oncogenic survival . Researchers should validate PTEN status via immunohistochemistry or immunoblotting before testing this compound, as sensitivity correlates strongly with PTEN loss .
Q. What in vitro assays are most reliable for assessing this compound sensitivity in cancer cell lines?
Key assays include:
- Cell viability assays (e.g., SRB or MTT) to calculate GI50 values (<1 µM in PTEN-null lines) .
- Colony formation assays to confirm growth inhibition (e.g., reduced total colony area by >50% in PTEN-deficient TNBC lines) .
- Western blotting for downstream PI3K/AKT pathway markers (e.g., reduced p-AKT, p-S6K, p-PRAS40) .
Q. How do PTEN-deficient xenograft models inform this compound dosing schedules?
In vivo studies in PTEN-null prostate (PC3) and TNBC (MDA-MB-468) xenografts show tumor growth inhibition at 50–100 mg/kg (oral, daily) . Intermittent dosing (e.g., 5 days on/2 days off) maintains efficacy while reducing toxicity, enabling combination with chemotherapies like docetaxel .
Advanced Research Questions
Q. What experimental designs resolve contradictions between this compound’s in vitro potency and limited single-agent efficacy in vivo?
While this compound inhibits PI3Kβ in vitro, its modest single-agent activity in vivo may stem from tumor microenvironment factors (e.g., immune suppression) or compensatory signaling . To address this:
Q. How can researchers assess metabolic reprogramming induced by this compound in PTEN-null tumors?
this compound downregulates cholesterol biosynthesis genes (e.g., HMGCS1) and upregulates PDHK4, shifting metabolism away from glycolysis . Methodologies include:
- RNA-seq of treated xenografts to identify pathway-specific changes .
- 18F-FDG PET imaging to quantify glucose uptake reduction (26–31% in PTEN-null models) .
- Metabolomic profiling to track alterations in TCA cycle intermediates and nucleotide biosynthesis .
Q. What statistical approaches validate synergistic combinations of this compound with chemotherapy or immunotherapy?
- Calculate Combination Index (CI) using Chou-Talalay method: CI <1 indicates synergy (e.g., CI = 0.551 for this compound + anti-PD1) .
- Use Bliss independence models to quantify additive vs. synergistic effects .
- Analyze tumor volume changes via mixed-effects models and waterfall plots to assess inter-animal variability .
Q. Why does this compound enhance efficacy of taxanes (e.g., paclitaxel) in PTEN-deficient models?
this compound potentiates taxanes by:
- Inhibiting pro-survival PI3K/AKT signaling, sensitizing cells to microtubule disruption .
- Promoting apoptosis (e.g., increased caspase-3 cleavage) in PTEN-null TNBC lines when combined with paclitaxel .
- In vivo, this combination reduces tumor volume by >50% compared to monotherapy .
Methodological Considerations
Q. How should biomarkers be prioritized for clinical translation of this compound-based therapies?
- Predictive biomarkers : PTEN loss (IHC), PI3Kβ activation (p-AKT), and metabolic markers (18F-FDG uptake) .
- Resistance markers : Upregulation of PI3Kα or compensatory MEK/ERK signaling .
- Pharmacodynamic assays : Mass cytometry for immune cell profiling (e.g., CD8+ TILs) in treated tumors .
Q. What are limitations of current preclinical models for studying this compound?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。